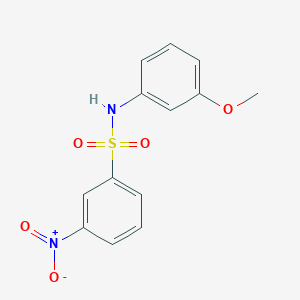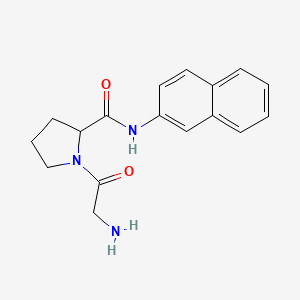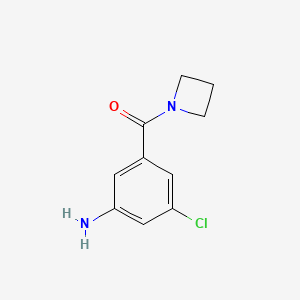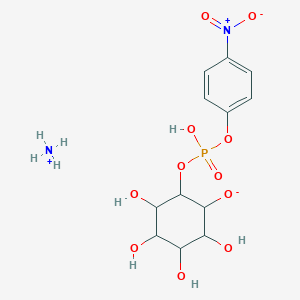![molecular formula C20H18F4N4 B12087276 [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile CAS No. 29097-86-7](/img/structure/B12087276.png)
[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- is a complex organic compound characterized by its multiple functional groups, including nitrile and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- typically involves multi-step organic reactions. A common approach might include:
Step 1: Formation of the benzenediacetonitrile core through a nucleophilic substitution reaction.
Step 2: Introduction of the dicyano groups via a cyanation reaction.
Step 3: Addition of the bis(1,1-dimethylethyl) groups through a Friedel-Crafts alkylation.
Step 4: Fluorination of the aromatic ring using a suitable fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
化学反応の分析
Types of Reactions
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Materials Science: As a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: As a building block for the construction of complex organic molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
類似化合物との比較
Similar Compounds
1,4-Benzenediacetonitrile: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-2,3,5,6-tetrafluoro: Lacks the bis(1,1-dimethylethyl) groups.
Uniqueness
The unique combination of nitrile, fluorine, and bis(1,1-dimethylethyl) groups in 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.
特性
CAS番号 |
29097-86-7 |
|---|---|
分子式 |
C20H18F4N4 |
分子量 |
390.4 g/mol |
IUPAC名 |
[4-(3-cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)20(10-28,18(4,5)6)12-15(23)13(21)11(14(22)16(12)24)19(7-25,8-26)9-27/h1-6H3 |
InChIキー |
BDOBDWCUWMMNTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C#N)(C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C#N)F)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)



![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)

![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)






